molecular formula C8H10BrClFN B591943 (S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride CAS No. 1311254-85-9

(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride

Cat. No. B591943
CAS RN: 1311254-85-9
M. Wt: 254.527
InChI Key: KCVHOOLJEWKAGY-JEDNCBNOSA-N
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Description

“(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride” is likely a derivative of phenylethylamine, a class of compounds that often have biological activity. The “S” denotes the stereochemistry of the ethanamine part of the molecule, indicating it’s a chiral compound. The bromo and fluoro substituents on the phenyl ring could potentially affect the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo and fluoro groups onto a phenyl ring, followed by attachment of the ethanamine group. This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecule likely has a chiral center at the carbon atom connected to the ethanamine group, which could result in different enantiomers with different properties. The bromo and fluoro groups on the phenyl ring are ortho to each other, which could cause interesting electronic effects .


Chemical Reactions Analysis

As a derivative of phenylethylamine, this compound could potentially undergo similar reactions, such as oxidation, reduction, and various substitutions. The presence of the bromo and fluoro groups could also make the phenyl ring more reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. The presence of the bromo and fluoro groups could increase its density and boiling point compared to phenylethylamine. The compound is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis Methods and Characterization

  • Research on structurally related compounds highlights the importance of synthesis methods in creating derivatives for further study. For instance, a study on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone showcases a method involving amination and cyclization in a nonproton polar solvent, resulting in a high yield of 82.7% (Tan Bin, 2010). This approach could potentially be adapted for synthesizing derivatives of "(S)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride".

Analytical and Synthetic Applications

  • The development of analytical methods for the identification of pyrolysis products, as demonstrated in research on new psychoactive substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), provides insights into analytical applications relevant to similar compounds. This study utilized a simulated 'meth pipe' scenario to identify degradation products, an approach that could be applicable for studying the stability and decomposition pathways of "this compound" (Kelly B Texter et al., 2018).

Potential Applications in Chemical Synthesis

  • The synthesis and characterization of complex molecules, such as the formation of chalcones bearing N-substituted ethanamine tails, illustrate the potential for creating bioactive molecules with specific properties. These methodologies could be relevant for exploring the bioactivity of derivatives of "this compound" in various biological assays (Saadia Leeza Zaidi et al., 2015).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to explore the effects of changing the substituents on the phenyl ring or the stereochemistry at the chiral center .

properties

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVHOOLJEWKAGY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719919
Record name (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1311254-85-9
Record name (1S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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